molecular formula C17H18O4 B3935616 3-[3-(4-methoxyphenoxy)propoxy]benzaldehyde

3-[3-(4-methoxyphenoxy)propoxy]benzaldehyde

Cat. No. B3935616
M. Wt: 286.32 g/mol
InChI Key: IQIUYEUMEGAKQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(4-methoxyphenoxy)propoxy]benzaldehyde, also known as MPBA, is a chemical compound that has gained significant attention in the field of scientific research. MPBA is a benzaldehyde derivative that is widely used in the synthesis of various organic compounds due to its unique properties.

Mechanism of Action

The mechanism of action of 3-[3-(4-methoxyphenoxy)propoxy]benzaldehyde is not well understood, but it is believed to act as a nucleophile in organic reactions. This compound has been shown to undergo nucleophilic addition reactions with various electrophiles, including aldehydes, ketones, and epoxides. The unique structure of this compound allows it to participate in a wide range of organic reactions, making it a valuable building block for the synthesis of various organic compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, studies have shown that this compound has low toxicity and is relatively safe to handle in the laboratory. This compound is not known to have any significant effects on human health or the environment.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-[3-(4-methoxyphenoxy)propoxy]benzaldehyde is its ease of synthesis. This compound can be synthesized using standard laboratory equipment and can be obtained in high yields. Additionally, this compound is a versatile building block that can be used in the synthesis of various organic compounds.
One of the limitations of this compound is its limited solubility in water. This can make it challenging to work with in some experiments. Additionally, the mechanism of action of this compound is not well understood, which can make it challenging to predict its behavior in certain reactions.

Future Directions

There are several future directions for the use of 3-[3-(4-methoxyphenoxy)propoxy]benzaldehyde in scientific research. One potential application is in the synthesis of new liquid crystals for use in electronic displays. This compound can also be used in the synthesis of new fluorescent dyes for use in biological imaging. Additionally, the use of this compound as a ligand in the synthesis of metal complexes could lead to the development of new catalysts with unique properties.
Conclusion:
In conclusion, this compound is a valuable building block for the synthesis of various organic compounds. Its ease of synthesis and versatility make it a popular choice in scientific research. While the mechanism of action of this compound is not well understood, its unique properties make it a valuable tool in the synthesis of new materials and compounds. Further research is needed to fully understand the potential applications of this compound in scientific research.

Scientific Research Applications

3-[3-(4-methoxyphenoxy)propoxy]benzaldehyde has been widely used in scientific research due to its unique properties. It is commonly used as a building block for the synthesis of various organic compounds, including liquid crystals, fluorescent dyes, and pharmaceuticals. This compound has also been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and materials science.

properties

IUPAC Name

3-[3-(4-methoxyphenoxy)propoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-19-15-6-8-16(9-7-15)20-10-3-11-21-17-5-2-4-14(12-17)13-18/h2,4-9,12-13H,3,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIUYEUMEGAKQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCOC2=CC=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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